molecular formula C20H21N7OS B10903823 2-({5-[(phenylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide

2-({5-[(phenylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide

Cat. No.: B10903823
M. Wt: 407.5 g/mol
InChI Key: ATJFKFNCARVIQD-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({5-[(phenylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide is a complex organic compound that features a triazole ring, a phenylamino group, and a pyridinylmethylidene moiety

Preparation Methods

The synthesis of 2-({5-[(phenylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide typically involves multi-step organic reactions. The synthetic route may include the formation of the triazole ring through cyclization reactions, followed by the introduction of the phenylamino and pyridinylmethylidene groups under specific reaction conditions. Industrial production methods would likely optimize these steps for higher yields and purity, possibly involving catalytic processes and advanced purification techniques.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions would depend on the specific reaction pathway and conditions.

Scientific Research Applications

2-({5-[(phenylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar compounds include other triazole derivatives and hydrazide-containing molecules. Compared to these, 2-({5-[(phenylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Similar compounds might include:

  • 1,2,4-Triazole derivatives
  • Hydrazide derivatives
  • Phenylamino-substituted compounds

This compound’s uniqueness lies in its potential for diverse applications and its complex structure, which allows for various chemical modifications and interactions.

Properties

Molecular Formula

C20H21N7OS

Molecular Weight

407.5 g/mol

IUPAC Name

2-[[5-(anilinomethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide

InChI

InChI=1S/C20H21N7OS/c1-2-11-27-18(14-22-17-8-4-3-5-9-17)24-26-20(27)29-15-19(28)25-23-13-16-7-6-10-21-12-16/h2-10,12-13,22H,1,11,14-15H2,(H,25,28)/b23-13+

InChI Key

ATJFKFNCARVIQD-YDZHTSKRSA-N

Isomeric SMILES

C=CCN1C(=NN=C1SCC(=O)N/N=C/C2=CN=CC=C2)CNC3=CC=CC=C3

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NN=CC2=CN=CC=C2)CNC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.